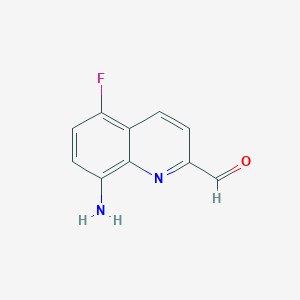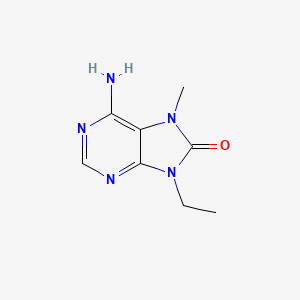
5-Methoxy-2-methylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-methylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with a methoxy group at the 5-position and a methyl group at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with acetic anhydride to form the corresponding acetamide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
5-Methoxy-2-methylquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinazolinone derivative with a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with hydroxyl groups.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of quinazolinone derivatives with various functional groups replacing the methoxy group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Methoxy-2-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation. The methoxy and methyl groups can enhance its binding affinity to these targets, leading to effective inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
2-Methylquinazolin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity.
5-Methoxyquinazolin-4(1H)-one: Lacks the methyl group, which may influence its binding properties.
2,5-Dimethylquinazolin-4(1H)-one: Contains an additional methyl group, which may alter its chemical reactivity.
Uniqueness
5-Methoxy-2-methylquinazolin-4(1H)-one is unique due to the presence of both methoxy and methyl groups, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
827031-24-3 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.20 g/mol |
IUPAC 名称 |
5-methoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-7-4-3-5-8(14-2)9(7)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) |
InChI 键 |
SSYHZDZVRVADQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=CC=C2)OC)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


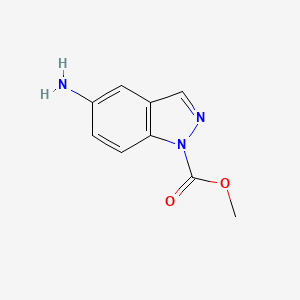



![(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11905010.png)


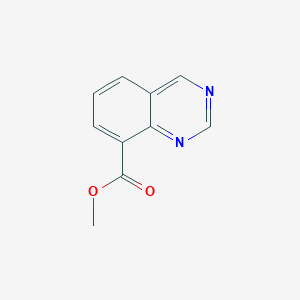
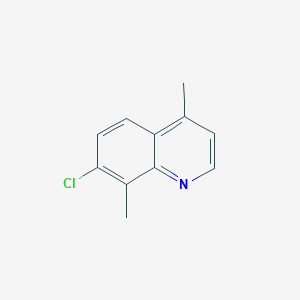
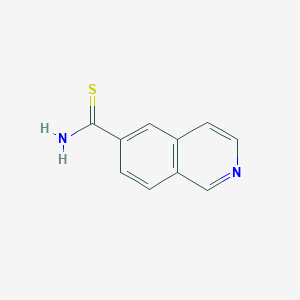
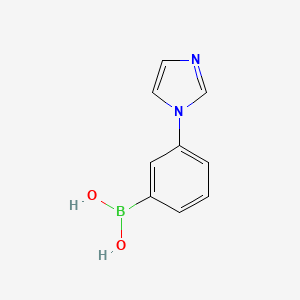
![3-Methyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]](/img/structure/B11905049.png)
